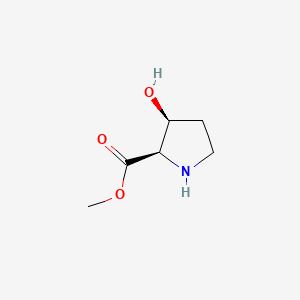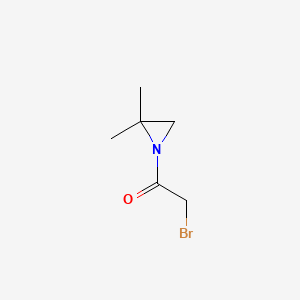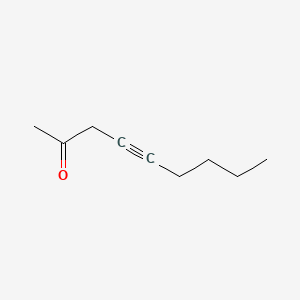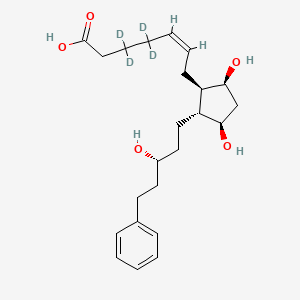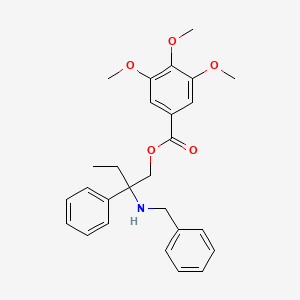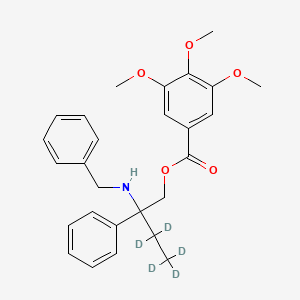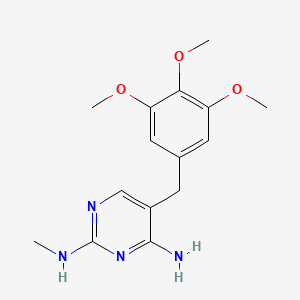
2-Desamino-2-methylamino trimethoprim
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Desamino-2-methylamino trimethoprim is a chemical compound with the molecular formula C15H20N4O3. It is structurally and chemically related to Trimethoprim, an antifolate antibiotic often used in combination with sulfamethoxazole to treat a number of infections .
Molecular Structure Analysis
The molecular structure of 2-Desamino-2-methylamino trimethoprim consists of 15 carbon atoms, 20 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms . The average mass is 304.344 Da and the monoisotopic mass is 304.153534 Da .Chemical Reactions Analysis
2-Desamino-2-methylamino trimethoprim, like Trimethoprim, is an antifolate antibacterial agent that inhibits bacterial dihydrofolate reductase (DHFR), a critical enzyme that catalyzes the formation of tetrahydrofolic acid (THF). This prevents the synthesis of bacterial DNA and ultimately inhibits bacterial survival .Aplicaciones Científicas De Investigación
Antibacterial Mechanism
2-Desamino-2-methylamino trimethoprim (a derivative of trimethoprim) functions as an antibacterial agent by inhibiting bacterial dihydrofolate reductase (DHFR), an enzyme critical in the bacterial folic acid synthesis pathway. This inhibition disrupts the synthesis of bacterial DNA, RNA, and proteins, effectively impeding bacterial growth and replication. Studies have shown that trimethoprim alone can effectively inhibit a wide range of bacteria at lower concentrations than sulphonamides and demonstrates a strong synergistic effect when combined with sulphonamides, resulting in bactericidal activity (Darrell, Garrod, & Waterworth, 1968).
Enhancing Antibiotic Efficacy
Trimethoprim, the base molecule for 2-Desamino-2-methylamino trimethoprim, has been observed to potentiate the antibacterial activity of sulphonamides. This potentiation significantly reduces the required concentration of each drug for treating bacterial infections, enabling successful treatment of infections caused by sulphonamide-resistant organisms (Csonka & Knight, 1967).
Resistance Mechanisms
The emergence and mechanisms of resistance to trimethoprim have been studied extensively. In Finland, for example, resistance to trimethoprim in Escherichia coli increased significantly over a decade. The majority of this resistance was attributed to the type I DHFR gene, although other unknown resistance mechanisms were suggested (Heikkilä et al., 1990).
Inhibition of Resistance Evolution
A derivative of trimethoprim, 4’-desmethyltrimethoprim (4’-DTMP), has been shown to inhibit both standard and resistant variants of DHFR. This derivative effectively impedes the evolution of trimethoprim-resistant bacteria, demonstrating its potential in prolonging the efficacy of trimethoprim and possibly its derivatives like 2-Desamino-2-methylamino trimethoprim (Manna et al., 2021).
Therapeutic Applications
Trimethoprim, the core compound of 2-Desamino-2-methylamino trimethoprim, has been used in various therapeutic applications, such as in the treatment of urinary tract infections, respiratory infections, and specific sexually transmitted infections. The combination of trimethoprim with sulphonamides has been a common practice to enhance the therapeutic efficacy (Darrell, Garrod, & Waterworth, 1968).
Environmental Prevalence and Resistance
The widespread use of trimethoprim in medical and veterinary applications has led to its increased presence in the environment. This has been accompanied by a rise in drug resistance, primarily due to alterations in the target enzyme, DHFR (Bastien et al., 2012).
Propiedades
IUPAC Name |
2-N-methyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-17-15-18-8-10(14(16)19-15)5-9-6-11(20-2)13(22-4)12(7-9)21-3/h6-8H,5H2,1-4H3,(H3,16,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMRPHMVLYACMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C(=N1)N)CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Desamino-2-methylamino trimethoprim | |
CAS RN |
213745-86-9 |
Source


|
| Record name | 2-Desamino-2-methylamino trimethoprim | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213745869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-DESAMINO-2-METHYLAMINO TRIMETHOPRIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6AV6588UC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methylbenzenesulfonic Acid 2-[(4-Hydroxyphenyl)phenylmethylene]hydrazide](/img/no-structure.png)
